Cas no 1804703-24-9 (5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid)

5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid
-
- インチ: 1S/C8H6F3NO3/c9-7(10)4-2-12-8(11)6(15)3(4)1-5(13)14/h2,7,15H,1H2,(H,13,14)
- InChIKey: TVZALHFPKQPTSC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC(=C(C=1CC(=O)O)O)F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 70.4
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029036138-250mg |
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid |
1804703-24-9 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029036138-500mg |
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid |
1804703-24-9 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
Alichem | A029036138-1g |
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid |
1804703-24-9 | 95% | 1g |
$2,866.05 | 2022-04-01 |
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid 関連文献
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acidに関する追加情報
Introduction to 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic Acid (CAS No. 1804703-24-9)
5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804703-24-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, characterized by its unique structural features that include a difluoromethyl group, a fluoro substituent, and a hydroxypyridine core, further functionalized with an acetic acid moiety. These structural attributes make it a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.
The significance of 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid lies in its potential applications across various domains of chemical biology and drug discovery. The presence of fluorine atoms, especially in the difluoromethyl group, is well-documented for enhancing metabolic stability, improving binding affinity to biological targets, and modulating pharmacokinetic properties of drug candidates. This feature has been extensively explored in the design of small-molecule inhibitors and activators targeting enzymes and receptors involved in critical biological pathways.
In recent years, there has been a surge in research focused on developing next-generation therapeutics that leverage fluorinated pyridine derivatives due to their enhanced bioactivity and selectivity. The hydroxypyridine scaffold in 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid provides a privileged structure that can be further modified to generate compounds with tailored pharmacological profiles. For instance, modifications at the acetic acid moiety or the nitrogen atom of the pyridine ring can lead to derivatives with improved solubility, cell permeability, or target specificity.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of molecules with anti-inflammatory, antiviral, and anticancer properties. The difluoromethyl group, in particular, has been implicated in enhancing the efficacy of drug candidates by increasing their lipophilicity and reducing susceptibility to enzymatic degradation. This characteristic is particularly relevant in the development of protease inhibitors and kinase inhibitors, which are cornerstone therapeutics in modern medicine.
The fluoro substituent at the 2-position of the pyridine ring contributes to the overall electronic properties of the molecule, influencing its interaction with biological targets. Fluorine atoms are known to participate in hydrogen bonding and π-stacking interactions, which can be exploited to optimize binding affinities. Furthermore, fluorine labeling is widely used in diagnostic imaging and positron emission tomography (PET) scans, making compounds derived from 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid potential candidates for both therapeutic and diagnostic applications.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for novel drug candidates derived from this compound. Virtual screening techniques have been employed to identify lead structures with high binding affinity to disease-causing proteins. Additionally, structure-based drug design approaches have been utilized to rationalize modifications at specific positions within the molecule, such as the hydroxypyridine core and the acetic acid functional group.
The versatility of 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid extends beyond its role as an intermediate; it also serves as a scaffold for exploring new chemical space. By incorporating different substituents or altering connectivity patterns, researchers can generate libraries of compounds with diverse biological activities. This approach has been particularly successful in identifying novel scaffolds for treating neurological disorders, infectious diseases, and metabolic syndromes.
In conclusion, 5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid (CAS No. 1804703-24-9) represents a valuable asset in pharmaceutical research due to its unique structural features and potential applications across multiple therapeutic areas. The combination of fluorinated pyridine moieties with an acetic acid side chain provides a rich framework for designing molecules with enhanced bioactivity and selectivity. As research continues to uncover new mechanisms underlying human diseases, compounds derived from this intermediate are poised to play a pivotal role in developing innovative treatments.
1804703-24-9 (5-(Difluoromethyl)-2-fluoro-3-hydroxypyridine-4-acetic acid) 関連製品
- 2231672-83-4(2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride)
- 1209295-65-7(1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate)
- 2227898-74-8(2-(2R)-oxiran-2-ylpyrazolo1,5-apyrimidine)
- 1014089-31-6(N-(4-carbamoylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)
- 1850895-83-8(1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol)
- 69304-45-6(3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine)
- 2092717-03-6(5-methyl-7-oxa-2-azaspiro[3.5]nonane)
- 4438-01-1(2-(morpholin-4-yl)methylphenol)
- 2309455-61-4(3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine)
- 321980-89-6(1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one)



